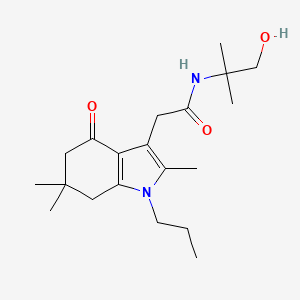![molecular formula C21H23N3O B4933022 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole is a compound that belongs to the class of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole involves its interaction with dopamine receptors in the brain. It has been shown to act as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, emotion, and motivation. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole are complex and varied. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and pleasure. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole in lab experiments is its ability to selectively interact with dopamine receptors, which can be useful in studying the role of these receptors in various physiological and pathological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research on 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential as an anti-cancer agent, which could be explored further in preclinical and clinical studies. Additionally, the development of new synthetic methods for 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole could lead to improved yields and greater availability for research purposes.
Synthesis Methods
The synthesis of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole involves the condensation of 1-(4-phenylpiperazin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects, as well as anti-cancer properties. In neuroscientific research, it has been used to study the role of dopamine receptors in the brain, as well as to investigate the mechanisms of action of certain drugs. In cancer research, it has been studied for its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(11-10-17-16-22-20-9-5-4-8-19(17)20)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-9,16,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWYENAXLGWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)
![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)

![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)